molecular formula C9H9ClO4S B1426133 5-(Chlorosulfonyl)-2-ethylbenzoic acid CAS No. 866358-16-9

5-(Chlorosulfonyl)-2-ethylbenzoic acid

Cat. No. B1426133
CAS RN: 866358-16-9
M. Wt: 248.68 g/mol
InChI Key: GEJTWXRDNUSXJY-UHFFFAOYSA-N
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Description

“5-(Chlorosulfonyl)-2-ethylbenzoic acid” seems to be a type of sulfonyl compound. Sulfonyl compounds are characterized by the R-SO2-R’ functional group . They are used in various fields, including pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of “5-(Chlorosulfonyl)-2-ethylbenzoic acid” would likely include a benzene ring (due to the “benzoic acid” part of the name), a sulfonyl group attached to the benzene ring (due to the “chlorosulfonyl” part), and an ethyl group also attached to the benzene ring (due to the “ethyl” part) .


Chemical Reactions Analysis

Sulfonyl compounds are known to participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with amines or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Chlorosulfonyl)-2-ethylbenzoic acid” would depend on its specific structure. For example, sulfonyl compounds are generally polar due to the presence of the sulfonyl group .

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

5-(Chlorosulfonyl)-2-ethylbenzoic acid is used in the synthesis of various biologically active compounds. A notable application includes its use as an intermediate in the synthesis of thiazole carboxylic acids. The synthesis process is optimized to achieve a total yield of 30% for the compound, showcasing its importance in pharmaceutical compound synthesis (Yuanbiao et al., 2016).

Chemical Behavior and Reactivity Studies

The compound also plays a role in studies investigating chemical behavior and reactivity. The synthesis of 5-(chlorosulfonyl)isoxazoles and their chemical behavior concerning amines have been thoroughly researched, demonstrating the compound's versatility as a reagent for constructing prospective bioactive compounds (Lebed' et al., 2017).

Antimicrobial Properties

In the realm of microbiology, 5-(Chlorosulfonyl)-2-ethylbenzoic acid derivatives have been synthesized and analyzed for their antimicrobial properties. These derivatives exhibit significant in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Synthesis of Industrial Chemicals

The compound is integral in synthesizing industrial chemicals like 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate in the pharmaceutical industry and material science. The continuous microflow process involved in its synthesis emphasizes the compound's significance in industrial chemistry applications (Deng et al., 2015).

Mechanism of Action

The mechanism of action of “5-(Chlorosulfonyl)-2-ethylbenzoic acid” would depend on its specific use. For example, some sulfonyl compounds are used as inhibitors of enzymes in biological systems .

Safety and Hazards

Sulfonyl compounds can be hazardous. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-chlorosulfonyl-2-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJTWXRDNUSXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)-2-ethylbenzoic acid

CAS RN

866358-16-9
Record name 5-(chlorosulfonyl)-2-ethylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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